molecular formula C27H26FN3O5 B4137920 N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B4137920
M. Wt: 491.5 g/mol
InChI Key: HTNSMFVGAFYCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes ethoxy, fluorophenyl, methoxybenzyl, and imidazolidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, such as temperature and pressure, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, dichloromethane, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
  • N-(4-ethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O5/c1-3-36-23-14-8-20(9-15-23)29-25(32)16-24-26(33)31(21-10-6-19(28)7-11-21)27(34)30(24)17-18-4-12-22(35-2)13-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNSMFVGAFYCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Reactant of Route 3
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
Reactant of Route 6
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

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